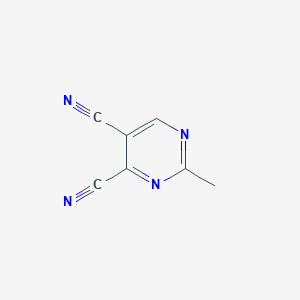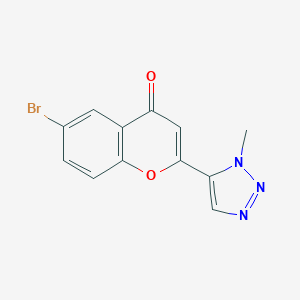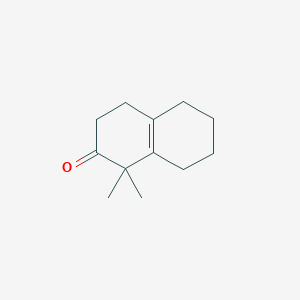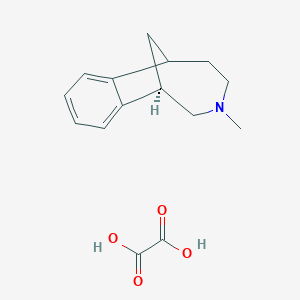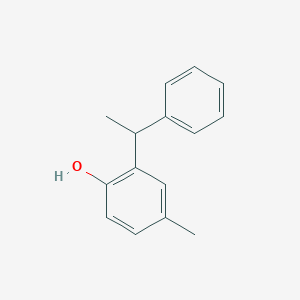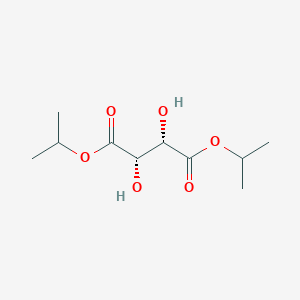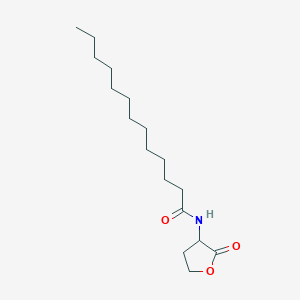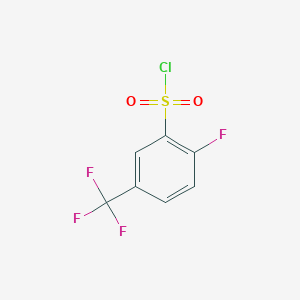
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
The compound "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and fluorination reactions, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
Sulfonyl chlorides are typically synthesized through the chlorosulfonation of aromatic compounds. The papers discuss various fluorination reactions and the use of sulfonyl chlorides as intermediates or reagents. For example, the synthesis of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling is described, which involves a two-step radiosynthesis . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The paper on contrasting noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs provides insights into the structural effects of different halides in these functional groups . This information can be used to infer the molecular interactions and stability of "this compound".
Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles due to the presence of the electrophilic sulfur center. The reactivity of trifluoromethanesulfonyl chloride with various functional groups is discussed, indicating that it can yield sulfonation products with active hydrogen-containing compounds . Additionally, the interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with different nucleophiles shows the high reactivity of such compounds, which can lead to selective substitution reactions . These findings can be applied to predict the reactivity of "this compound" with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of fluorine atoms can affect the boiling point, solubility, and stability of the compound. The papers do not provide specific data on the physical properties of "this compound", but the general trends observed in the reactivity and stability of related sulfonyl chlorides and fluorinated compounds can be used to infer its properties .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- The utility of fluorosulfonylation reagents in the regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties demonstrates the potential of related compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride in organic synthesis (Leng & Qin, 2018).
Drug Intermediate Synthesis
- Research on compounds such as 3,5-bis(trifluoromethyl)benzoyl chloride, which is synthesized from derivatives like this compound, highlights their role as significant drug intermediates (Zhou, 2006).
Nucleophilic Substitution Reactions
- The influence of fluorine atoms on nucleophilic substitution reactions in the synthesis of fluorinated hetero- and carbocycles positions similar compounds like this compound as valuable in chemical research (Ichikawa et al., 2002).
Enhancement of Sulfonylation Processes
- The optimization of sulfonylation methods, as seen in the synthesis of compounds like penoxsulam, is indicative of the role of similar sulfuryl chlorides in enhancing chemical processes (Xu, 2016).
Development of High-Performance Materials
- Synthesis of high glass-transition temperature and organosoluble novel arylene ether polymers using fluorinated monomers derived from compounds like this compound highlights its potential in creating advanced materials (Huang et al., 2007).
Stereoselective Synthesis
- The stereoselective synthesis of fluorinated alkenes, involving compounds with similar structures, underlines the relevance of these compounds in the creation of specific molecular configurations (McCarthy et al., 2003).
Understanding Chemical Reaction Mechanisms
- Studies on the mechanisms of hydrolyses of sulfonyl chlorides, including those structurally similar to this compound, provide insights into complex chemical reactions (Bentley, 2015).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The mode of action of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, which makes this compound highly reactive towards nucleophiles. The trifluoromethyl group on the benzene ring can enhance the reactivity of the compound by increasing the electron-withdrawing nature of the sulfonyl chloride group .
Biochemical Pathways
It’s worth noting that the products of its reactions with nucleophiles, such as sulfonamides and sulfonic esters, can participate in various biochemical processes .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. As a reactive intermediate in organic synthesis, its primary role is to facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment .
Propriétés
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDSFNKYHMRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372131 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1744-43-0 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



